molecular formula C8H8N2O B3259490 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile CAS No. 31926-84-8

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Cat. No. B3259490
CAS RN: 31926-84-8
M. Wt: 148.16 g/mol
InChI Key: WCEYMLHGVQQBBH-UHFFFAOYSA-N
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Description

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile , also known by synonyms such as 3-Cyano-4,6-dimethyl-2-hydroxypyridine and 4,6-Dimethyl-2-hydroxynicotinonitrile , is a chemical compound with the empirical formula C8H8N2O . Its molecular weight is approximately 148.16 g/mol . This pale yellow amorphous powder exhibits interesting properties and has been studied for various applications.


Synthesis Analysis

The synthesis of This compound involves several steps. One notable route is the conversion from 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . The key step in this transformation is the nucleophilic substitution of a hydrogen atom by a cyano group, resulting in the desired compound. Overall, this synthesis can yield 4,6-dimethylpyridine-2,3-dicarbonitrile with an impressive 35% overall yield .


Molecular Structure Analysis

The molecular structure of This compound consists of a pyridine ring with two methyl groups at positions 4 and 6. Additionally, it features a hydroxyl group at position 2 and a cyano group (CN) at position 3. The arrangement of these functional groups contributes to its unique properties and reactivity .


Physical And Chemical Properties Analysis

  • Melting Point : The compound melts in the range of 283-292°C .

Future Directions

: Sigma-Aldrich: 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile : Springer: 4,6-Dimethylpyridine-2,3-dicarbonitrile and its reaction with : Chem-Impex: 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile

properties

IUPAC Name

2,6-dimethyl-4-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-3-8(11)7(4-9)6(2)10-5/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEYMLHGVQQBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250 mL round bottom flask was charged with 3-aminobut-2-enenitrile (10.00 g, 122 mmol), 2,2,6-trimethyl-4H-1,3-dioxin-4-one (32.4 mL, 244 mmol), and a magnetic stir bar. The flask was equipped with a reflux condenser and a CaCl2 tube and the reaction mixture was heated at 130° C. for 1 h. The reaction was allowed to cool room temperature and was diluted with EtOAc (100 mL). The solid that formed was collected, washed with EtOAc (20 mL), and dried to give 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile (3.5 g, 23.62 mmol, 19.4% yield) as a beige soild. 1H NMR (400 MHz, DMSO-d6) δ 11.94 (br. s., 1H), 6.04 (s, 1H), 2.41 (s, 3H), 2.21 (s, 3H). MS(ES) [M+H]+ 148.9.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
32.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile
Reactant of Route 2
4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile
Reactant of Route 3
4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile
Reactant of Route 4
4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile
Reactant of Route 5
4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile
Reactant of Route 6
4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

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